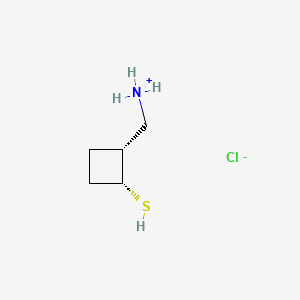
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring, a mercapto group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler amine or thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The amine group can interact with acidic residues in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(cis)-2-Mercaptocyclobutanol: Similar structure but with a hydroxyl group instead of a methylamine group.
(cis)-2-Mercaptocyclobutylamine: Lacks the methyl group, making it less bulky.
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride: Different spatial arrangement of atoms, leading to different chemical properties.
Uniqueness
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of both mercapto and amine groups allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
41696-77-9 |
|---|---|
Formule moléculaire |
C5H12ClNS |
Poids moléculaire |
153.67 g/mol |
Nom IUPAC |
[(1R,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Clé InChI |
LLQWRFCGJTVBGN-TYSVMGFPSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1C[NH3+])S.[Cl-] |
SMILES canonique |
C1CC(C1C[NH3+])S.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















